molecular formula C11H9ClN2O3 B1449778 Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 187225-50-9

Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1449778
CAS No.: 187225-50-9
M. Wt: 252.65 g/mol
InChI Key: XUQBBVDBSUZIDE-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound with the molecular formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol . The structure features a pyrazole core substituted at position 3 with a 5-chloro-2-hydroxyphenyl group and at position 5 with a methyl ester. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)9-5-8(13-14-9)7-4-6(12)2-3-10(7)15/h2-5,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBBVDBSUZIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}ClN3_{3}O3_{3}
  • Molecular Weight : 263.67 g/mol
  • CAS Number : 46393-99-1

This compound features a pyrazole ring substituted with a chloro and hydroxy group, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF73.79Induction of apoptosis
HepG212.50Cell cycle arrest
A54926.00Inhibition of proliferation

These results indicate that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be useful in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.

Case Studies

  • Study on MCF7 Cell Line : A study conducted by Wei et al. evaluated the compound's effects on the MCF7 breast cancer cell line, reporting an IC50_{50} value of 3.79 µM, indicating potent cytotoxicity .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to controls, further supporting its anticancer potential.

Comparison with Similar Compounds

Substituent Effects on Electronic and Binding Properties

Pyrazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate (Target) 5-Chloro-2-hydroxyphenyl (position 3), methyl ester (position 5) 252.65 Hydroxyl group enables hydrogen bonding; chloro enhances lipophilicity.
Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (189) Trifluoromethylpyridine-pyrrole complex, ethyl ester 450.2 Bulky substituents increase molecular weight; trifluoromethyl enhances metabolic stability.
Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate Thioureido group (position 3) Not reported Thioureido group introduces sulfur-based reactivity; potential for metal coordination.
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-Chlorophenyl (position 3), phenylethyl group (position 1) Not reported Phenylethyl group adds steric bulk; 4-chloro substitution alters electronic density.
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Methoxyimino (position 4), phenyl (position 1) 293.71 Methoxyimino group introduces planar geometry; phenyl enhances π-π stacking.
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate 2-Nitrophenyl (position 3) 247.21 Nitro group is electron-withdrawing; may increase reactivity in electrophilic substitution.

Structural and Crystallographic Data

  • Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate : X-ray studies confirm planar pyrazole rings, with dihedral angles influenced by substituents .
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: Crystal packing reveals weak C–H···π interactions, critical for solid-state stability .

Physicochemical Properties

  • Boiling Points : Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate has a high boiling point (483.9°C ), attributed to nitro group polarity .
  • Solubility : Hydroxyl and chloro substituents in the target compound likely improve water solubility compared to purely hydrophobic analogues.

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Preparation of key carboxylic acid or ester intermediates from substituted phenols.
  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the methyl ester group by esterification or methylation.
  • Chlorination or halogenation steps to introduce the 5-chloro substituent on the phenyl ring.

Method Based on Esterification and Hydrazine Condensation (From Hydroxyphenyl Precursors)

A recent study described the synthesis starting from 2-aminophenol and itaconic acid to prepare a key carboxylic acid intermediate, which is then chlorinated and esterified with methanol under acidic catalysis (sulfuric acid) to form the methyl ester. The steps include:

  • Preparation of carboxylic acid intermediate (1a) from 2-aminophenol and itaconic acid.
  • Chlorination using HCl and hydrogen peroxide to introduce chloro substituents.
  • Esterification of the acid to methyl ester (2a) using methanol and sulfuric acid.
  • Reaction of the ester with hydrazine monohydrate in refluxing isopropanol to form the pyrazole ring.

This method is efficient for synthesizing 3-substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidines and related pyrazole derivatives, offering good yields and relatively mild conditions.

Claisen Condensation and Hydrazino Pyridine Route (Patent Method)

A patented industrially relevant route synthesizes ethyl 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylate, which is structurally related to the target compound, via:

  • Claisen condensation of pyruvate ester and formate ester under alkaline conditions in an organic solvent to form 2,4-dioxobutyrate metal salt.
  • Acidification of the metal salt to isolate 2,4-dioxobutyrate.
  • Condensation of 2,4-dioxobutyrate with 2-hydrazino-3-chloropyridine in presence of a catalyst in an organic solvent to form the pyrazole carboxylate ester.

This method avoids toxic reagents like phosphorus oxybromide and inorganic oxidants, uses mild reaction conditions, and generates less hazardous waste, making it suitable for industrial scale-up.

Step Reagents/Conditions Product/Intermediate Comments
1 Pyruvate ester + Formate ester, base, organic solvent 2,4-Dioxobutyrate metal salt Claisen condensation under alkaline conditions
2 Acidification in organic solvent 2,4-Dioxobutyrate Isolation of diketone intermediate
3 2,4-Dioxobutyrate + 2-hydrazino-3-chloropyridine, catalyst, organic solvent Pyrazole-5-carboxylate ester Condensation forming pyrazole ring

Pyrazole Ring Formation via Hydrazide Intermediates and Diazomethane Methylation

Another approach involves:

  • Synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one by heating ethyl acetoacetate with phenyl hydrazine.
  • Conversion to chloro-substituted pyrazole aldehyde via reaction with POCl3 and dimethylformamide.
  • Oxidation to carboxylic acid followed by methylation using diazomethane in dry ether to obtain the methyl ester.
  • Treatment of the methyl ester with hydrazine hydrate to form hydrazone derivatives.

This method uses classical organic transformations and provides good purity as verified by TLC and elemental analysis. The methylation step with diazomethane is efficient but requires careful handling due to the reagent’s toxicity and explosiveness.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
Esterification + Hydrazine (Ref) Uses 2-aminophenol and itaconic acid; mild conditions Straightforward, good yields Multi-step, requires chlorination step
Claisen Condensation + Hydrazino Pyridine (Patent) Green chemistry approach; avoids toxic reagents Mild conditions, low waste, industrially scalable Requires careful control of Claisen condensation
Hydrazide + Diazomethane Methylation (Ref) Classical approach with methylation by diazomethane High purity products, well-established Uses toxic reagents, diazomethane hazards

Research Findings and Notes

  • The Claisen condensation route is particularly noted for its industrial applicability due to lower toxicity and waste generation compared with traditional methods involving phosphorus oxybromide or brominated intermediates.
  • Esterification steps catalyzed by sulfuric acid are common but require careful control to avoid side reactions and ensure high purity.
  • Hydrazine hydrate is widely used for pyrazole ring formation but demands reflux and careful handling due to its toxicity and volatility.
  • The methylation of carboxylic acids by diazomethane is efficient but less favored in industrial settings due to safety concerns, prompting interest in alternative methylation methods.
  • Analytical methods such as thin-layer chromatography (TLC) and elemental analysis are essential for monitoring reaction progress and confirming compound purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazine intermediate, followed by reaction with a β-ketoester (e.g., methyl acetoacetate) under reflux in ethanol. Catalysts like acetic acid improve cyclization efficiency. Critical parameters include temperature control (70–80°C), solvent polarity, and stoichiometric ratios to minimize side products (e.g., regioisomers) . Yield optimization often employs Design of Experiments (DOE) to balance time, temperature, and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrazole protons at δ 6.1–6.3 ppm) and carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹), ester carbonyl (1720–1740 cm⁻¹), and pyrazole ring vibrations (1540–1600 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 267.1) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent ester hydrolysis. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light. HPLC monitoring quantifies degradation products (e.g., free carboxylic acid) .

Q. What are the primary reactivity patterns of the pyrazole and ester functional groups?

  • Methodological Answer :

  • Pyrazole Ring : Electrophilic substitution at C-4 (activated by electron-donating groups) or coordination with metal ions (e.g., Fe³⁺, Cu²⁺) for catalytic applications .
  • Ester Group : Hydrolysis under basic conditions (NaOH/EtOH) yields the carboxylic acid derivative, while transesterification (e.g., with ethanolamine) modifies solubility .

Advanced Research Questions

Q. How can contradictory bioassay data (e.g., variable IC₅₀ values) be resolved for this compound?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols (fixed incubation time, DMSO concentration ≤0.1%) improve reproducibility. Dose-response curves with Hill slope analysis validate target specificity .

Q. What computational strategies predict the compound’s binding modes to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with proteins (e.g., COX-2, kinases). DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify pharmacophoric features .

Q. How does structural modification at the 5-chloro-2-hydroxyphenyl moiety affect bioactivity?

  • Methodological Answer : SAR studies replace chlorine with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability. Para-substitution on the phenyl ring increases π-stacking with hydrophobic enzyme pockets. Comparative IC₅₀ tables quantify potency shifts .

Q. What are the degradation pathways under oxidative or photolytic conditions?

  • Methodological Answer : Forced degradation (H₂O₂ for oxidation, UV light for photolysis) identifies primary pathways:

  • Oxidation : Hydroxylation at the pyrazole ring (LC-MS/MS fragmentation at m/z 283.1).
  • Photolysis : Cleavage of the ester group, forming 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid (HPLC retention time shift from 8.2 to 6.5 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Methyl 3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate

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